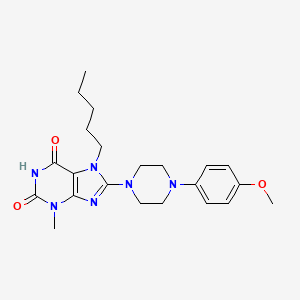

![molecular formula C23H22FN3O4S2 B2591170 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886893-39-6](/img/structure/B2591170.png)

2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound likely involves several steps. While I don’t have specific details on its synthesis, I can provide general insights. Researchers may employ various strategies, such as heterocyclization reactions, aryne reactions, or other innovative methods . Further investigation into the literature would yield precise synthetic pathways.

Applications De Recherche Scientifique

Aldose Reductase Inhibitors with Antioxidant Activity

A class of substituted benzenesulfonamides, including derivatives related to 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been investigated for their aldose reductase inhibitory and antioxidant properties. These compounds are primarily relevant to long-term diabetic complications, with some exhibiting submicromolar inhibitory profiles. The selectivity of these inhibitors is also a subject of research, and their potent antioxidant potential is noted in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).

Heterocyclic Synthesis

In the field of heterocyclic chemistry, benzo[b]thiophen-2-yl-hydrazonoesters, which share a structural motif with the compound , have been synthesized and investigated for their reactivity with various nitrogen nucleophiles. This research leads to the production of a range of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial Activities

Biologically active derivatives of the compound, specifically N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, have been synthesized and shown to exhibit significant antimicrobial activities against bacterial and fungal strains. These compounds present an area of interest for developing new antimicrobial agents (Babu et al., 2012).

Urokinase Inhibition

Research has also explored the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, including similar structures to our compound of interest, as potent and selective inhibitors of urokinase-type plasminogen activator. These inhibitors have shown promise in the medical field due to their selective inhibition properties (Bridges et al., 1993).

Fluorobenzenes and Antimicrobial Activity

The synthesis of fluorobenzothiazole comprising sulfonamido thiazole derivatives has been investigated for their antimicrobial activity. These compounds, including 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one, have shown promising results in antimicrobial screening, highlighting the potential of fluorobenzenes in pharmacology (Jagtap et al., 2010).

Inhibition of Cell Adhesion Molecules

Benzo[b]thiophene derivatives have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These compounds, including PD 144795, have shown oral activity in models of inflammation, suggesting their potential use in treating inflammatory diseases (Boschelli et al., 1995).

Synthesis and Antimicrobial Evaluation

The synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides has been explored, with the resulting compounds subjected to antimicrobial evaluation. These synthesized compounds have demonstrated significant biological activity, emphasizing the potential of thiophene derivatives in antimicrobial applications (Talupur et al., 2021).

Mécanisme D'action

The mechanism of action of thiophene derivatives can vary greatly depending on their specific chemical structure and the functional groups they contain. Some thiophene derivatives work by interacting with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .

The pharmacokinetics of thiophene derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s chemical structure, the route of administration, and the patient’s individual physiology can all influence these properties .

The action of thiophene derivatives can be influenced by a variety of environmental factors. For example, the presence of other drugs, the patient’s diet, and the patient’s overall health status can all affect how a thiophene derivative is absorbed, distributed, metabolized, and excreted .

Propriétés

IUPAC Name |

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-13-5-10-18-19(11-13)32-23(20(18)21(25)28)26-22(29)14-3-2-4-16(12-14)27-33(30,31)17-8-6-15(24)7-9-17/h2-4,6-9,12-13,27H,5,10-11H2,1H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDIGRGABXRCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2591089.png)

![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2591097.png)

![1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2591102.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2591106.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)